Cyclopropyl-[4-[2-(3,4-difluorophenyl)ethyl]-3,3-dimethylpiperazin-1-yl]methanone
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Overview
Description
Cyclopropyl-[4-[2-(3,4-difluorophenyl)ethyl]-3,3-dimethylpiperazin-1-yl]methanone is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group and a difluorophenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-[2-(3,4-difluorophenyl)ethyl]-3,3-dimethylpiperazin-1-yl]methanone typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Difluorophenyl Moiety: The difluorophenyl group is usually introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted with nucleophiles.
Piperazine Ring Formation: The piperazine ring is synthesized through cyclization reactions involving diamines and dihalides under basic conditions.
Final Coupling: The final step involves coupling the cyclopropyl and difluorophenyl intermediates with the piperazine derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Cyclopropyl-[4-[2-(3,4-difluorophenyl)ethyl]-3,3-dimethylpiperazin-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-[2-(3,4-difluorophenyl)ethyl]-3,3-dimethylpiperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances binding affinity to these targets, while the piperazine ring modulates the compound’s pharmacokinetic properties. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-[4-[2-(3,4-dichlorophenyl)ethyl]-3,3-dimethylpiperazin-1-yl]methanone
- Cyclopropyl-[4-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylpiperazin-1-yl]methanone
Uniqueness
Cyclopropyl-[4-[2-(3,4-difluorophenyl)ethyl]-3,3-dimethylpiperazin-1-yl]methanone is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to biological targets compared to its analogs with different substituents.
This compound’s unique structural features and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
cyclopropyl-[4-[2-(3,4-difluorophenyl)ethyl]-3,3-dimethylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O/c1-18(2)12-21(17(23)14-4-5-14)9-10-22(18)8-7-13-3-6-15(19)16(20)11-13/h3,6,11,14H,4-5,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIQIABVSCUTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1CCC2=CC(=C(C=C2)F)F)C(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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